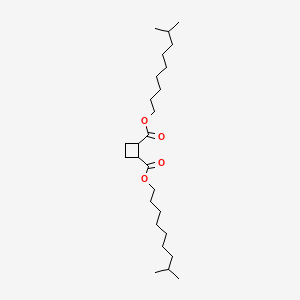
Diisodecyl-1,2-cyclobutanedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diisodecyl-1,2-cyclobutanedicarboxylate: is an organic compound with the molecular formula C26H48O4. It is a diester derived from 1,2-cyclobutanedicarboxylic acid and isodecyl alcohol. This compound is primarily used as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Diisodecyl-1,2-cyclobutanedicarboxylate typically involves the esterification of 1,2-cyclobutanedicarboxylic acid with isodecyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The general reaction can be represented as follows:
1,2-Cyclobutanedicarboxylic acid+Isodecyl alcoholAcid catalystthis compound+Water
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in large reactors equipped with distillation columns to continuously remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester. The product is then purified through distillation and other separation techniques to achieve the desired purity.
化学反应分析
Types of Reactions: Diisodecyl-1,2-cyclobutanedicarboxylate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield 1,2-cyclobutanedicarboxylic acid and isodecyl alcohol.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidation products.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: 1,2-Cyclobutanedicarboxylic acid and isodecyl alcohol.
Oxidation: Carboxylic acids and other oxidation products.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Chemistry: Diisodecyl-1,2-cyclobutanedicarboxylate is used as a plasticizer in the production of flexible plastics. It enhances the flexibility and durability of polymers, making them suitable for various applications such as coatings, adhesives, and sealants.
Biology and Medicine: While specific biological and medical applications of this compound are limited, its role as a plasticizer in medical devices and pharmaceutical packaging is significant. It ensures the flexibility and integrity of materials used in medical applications.
Industry: In the industrial sector, this compound is used in the manufacturing of flexible PVC products, including cables, flooring, and automotive interiors. Its ability to improve the mechanical properties of polymers makes it valuable in various industrial applications.
作用机制
The primary mechanism of action of Diisodecyl-1,2-cyclobutanedicarboxylate as a plasticizer involves its incorporation into polymer matrices, where it reduces intermolecular forces between polymer chains. This reduction in intermolecular forces increases the mobility of the polymer chains, resulting in enhanced flexibility and workability of the material. The molecular targets are the polymer chains, and the pathways involved include the physical interaction between the plasticizer molecules and the polymer chains.
相似化合物的比较
Diisodecyl phthalate (DIDP): Another commonly used plasticizer with similar applications in flexible plastics.
Diisononyl phthalate (DINP): A plasticizer with similar properties and applications as Diisodecyl-1,2-cyclobutanedicarboxylate.
Diisopropyl 1,2-cyclobutanedicarboxylate: A similar compound with different alkyl groups.
Uniqueness: this compound is unique due to its specific ester structure derived from 1,2-cyclobutanedicarboxylic acid and isodecyl alcohol. This structure imparts distinct physical and chemical properties, making it suitable for specific applications where other plasticizers may not perform as effectively.
属性
CAS 编号 |
64011-40-1 |
|---|---|
分子式 |
C26H48O4 |
分子量 |
424.7 g/mol |
IUPAC 名称 |
bis(8-methylnonyl) cyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C26H48O4/c1-21(2)15-11-7-5-9-13-19-29-25(27)23-17-18-24(23)26(28)30-20-14-10-6-8-12-16-22(3)4/h21-24H,5-20H2,1-4H3 |
InChI 键 |
UMYXQNSTAYTVQI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCCCOC(=O)C1CCC1C(=O)OCCCCCCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















